Cefetamet
CAS No.: 65052-63-3
VCID: VC21334677
Molecular Formula: C14H15N5O5S2
Molecular Weight: 397.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Cefetamet is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin antibiotic. It is primarily used to treat various bacterial infections, including those affecting the ear, nose, throat, respiratory tract, urinary tract, and skin. Cefetamet works by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death . Mechanism of ActionCefetamet exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers, providing structural strength to the bacterial cell wall . Without this cross-linking, the bacterial cell wall integrity is compromised, leading to cell lysis and death. Clinical UsesCefetamet is used to treat a wide range of bacterial infections, including:
PharmacokineticsCefetamet is often administered as its prodrug, cefetamet pivoxil, which is hydrolyzed to the active form in the body. The bioavailability of cefetamet pivoxil varies depending on the formulation; tablets generally have higher bioavailability than syrups . The elimination half-life of cefetamet is approximately 2.3 hours, with a clearance rate of about 136 ml/min . Clinical Trials and EfficacyClinical trials have shown that cefetamet pivoxil is effective in treating various bacterial infections. For example, in the treatment of acute bacterial rhinosinusitis, cefetamet pivoxil administered twice daily was as effective as cefdinir given three times daily, with comparable safety profiles . In another study, cefetamet pivoxil demonstrated a high bacteriological success rate in treating acute ear, nose, and throat infections . Drug Interactions |
---|---|
CAS No. | 65052-63-3 |
Product Name | Cefetamet |
Molecular Formula | C14H15N5O5S2 |
Molecular Weight | 397.4 g/mol |
IUPAC Name | 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23) |
Standard InChIKey | MQLRYUCJDNBWMV-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(N2C(C(C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | Cepime O; Deacetoxycefotaxime; FR 13300; LY 97964; Ro 15-8074; Ro 15-8074/005; Ultipime O; Altamet; Antibiotic Ro 15-8074; (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Ac |
PubChem Compound | 53396029 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume